molecular formula C11H14N2O4 B1672329 Felbamate CAS No. 25451-15-4

Felbamate

Cat. No.: B1672329
CAS No.: 25451-15-4
M. Wt: 238.24 g/mol
InChI Key: WKGXYQFOCVYPAC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Felbamate primarily targets two types of receptors in the central nervous system: GABA A receptors and NMDA receptors .

Mode of Action

This compound’s mode of action is dual-faceted, acting as both a positive modulator of GABA A receptors and an inhibitor of NMDA receptors .

Biochemical Pathways

This compound’s action affects the balance between inhibitory and excitatory neurotransmission in the brain. By enhancing GABA-mediated inhibition and reducing glutamate-mediated excitation, it helps to restore this balance, thereby reducing the occurrence of seizures .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

Result of Action

The molecular and cellular effects of this compound’s action result in a decrease in neuronal excitability, which helps to control and prevent the occurrence of seizures in patients with epilepsy .

Action Environment

Environmental factors such as concomitant use of other antiseizure medications can influence the action, efficacy, and stability of this compound. For instance, this compound affects the pharmacokinetics of other drugs and vice versa . Therefore, careful monitoring and dose adjustments may be necessary when this compound is used in combination with other antiseizure medications .

Biochemical Analysis

Biochemical Properties

Felbamate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the enzyme CYP2C19, which is involved in the metabolism of several medications . Additionally, this compound interacts with GABA receptors, enhancing their inhibitory effects on neurotransmission . It also blocks NMDA receptors, particularly those containing the NR2B subunit, reducing excitatory neurotransmission .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It increases the seizure threshold and decreases seizure spread by modulating GABA and NMDA receptors . This compound’s interaction with these receptors affects cell signaling pathways, leading to changes in gene expression and cellular metabolism . It has also been reported to have weak inhibitory effects on GABA-receptor binding and benzodiazepine receptor binding .

Molecular Mechanism

The molecular mechanism of this compound involves its dual action as a positive modulator of GABA receptors and a blocker of NMDA receptors . By enhancing GABA receptor activity, this compound increases inhibitory neurotransmission, which helps control seizures . Simultaneously, its inhibition of NMDA receptors reduces excitatory neurotransmission, further contributing to its anticonvulsant effects . This compound’s interaction with these receptors involves binding to specific sites, leading to changes in receptor conformation and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is known to be stable and has a half-life of approximately 20-23 hours . Long-term studies have shown that this compound can cause adverse effects such as aplastic anemia and liver failure, which may develop after several months of therapy . These effects highlight the importance of monitoring patients closely during treatment.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound increases the seizure threshold and decreases seizure spread . At high doses, this compound can cause toxic effects, including liver damage and hematological abnormalities . These findings underscore the need for careful dosage management to minimize adverse effects while maximizing therapeutic benefits.

Metabolic Pathways

This compound is metabolized primarily in the liver, involving enzymes such as CYP3A4 and CYP2E1 . It undergoes oxidation to form metabolites, including p-hydroxy this compound and 2-hydroxy this compound . This compound also inhibits the enzyme CYP2C19, affecting the metabolism of other medications . These metabolic pathways play a crucial role in determining the drug’s pharmacokinetics and potential drug interactions.

Transport and Distribution

This compound is well-absorbed orally, with a bioavailability of over 90% . It is distributed throughout the body, with a volume of distribution of approximately 756 mL/kg . This compound is transported across cell membranes and distributed within tissues, where it interacts with various receptors and enzymes . Its distribution is influenced by factors such as protein binding and tissue permeability.

Subcellular Localization

This compound’s subcellular localization is primarily within the central nervous system, where it exerts its anticonvulsant effects . It targets GABA and NMDA receptors located on neuronal cell membranes, modulating their activity to control seizures . This compound’s localization and activity are influenced by factors such as receptor density and subunit composition, which determine its efficacy in different regions of the brain.

Preparation Methods

Felbamate can be synthesized through a multi-step process. One common method involves the preparation of 2-phenyl-1,3-propanediol (PPD) as a key intermediate. PPD can be prepared by cleaving a borate ester or a boric acid ester . The final step involves the reaction of PPD with carbamoyl chloride to form this compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

Felbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are typically hydroxylated or reduced derivatives of this compound .

Properties

IUPAC Name

(3-carbamoyloxy-2-phenylpropyl) carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c12-10(14)16-6-9(7-17-11(13)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,14)(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGXYQFOCVYPAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(COC(=O)N)COC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023041
Record name Felbamate
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Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Felbamate
Source Human Metabolome Database (HMDB)
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Solubility

Slightly soluble in water, Sparingly soluble in water, methanol, ethanol, acetone and chloroform; freely soluble in DSMO, 1-methyl-2-pyrrolidinone and DMF., 7.42e-01 g/L
Record name Felbamate
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Record name 2-PHENYL-1,3-PROPANEDIOL DICARBAMATE
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Record name Felbamate
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Mechanism of Action

The mechanism by which felbamate exerts its anticonvulsant activity is unknown, but in animal test systems designed to detect anticonvulsant activity, felbamate has properties in common with other marketed anticonvulsants. In vitro receptor binding studies suggest that felbamate may be an antagonist at the strychnine-insensitive glycine-recognition site of the N-methyl-D-aspartate (NMDA) receptor-ionophore complex. Antagonism of the NMDA receptor glycine binding site may block the effects of the excitatory amino acids and suppress seizure activity. Animal studies indicate that felbamate may increase the seizure threshold and may decrease seizure spread. It is also indicated that felbamate has weak inhibitory effects on GABA-receptor binding, benzodiazepine receptor binding., The exact mechanism of action of felbamate is not known, but available data suggest that the drug increases seizure threshold and reduces seizure spread. A predominant effect on any particular cell process has not been demonstrated to date, but felbamate appears to exhibit a spectrum of anticonvulsant activity that is pharmacologically distinct from other currently available agents. In animals, felbamate protects against seizures induced by electrical stimulation, suggesting that it would be effective in the management of tonic-clonic (grand mal) seizures and partial seizures. In animals, felbamate also protects against seizures induced by pentylenetetrazol, indicating that it may be effective in the management of absence (petit mal) seizures. Felbamate also protects against seizures in animals induced by picrotoxin, glutamate, or N-methyl-d, l-aspartic acid; it does not protect against seizures induced by bicuculline or strychnine., In vitro studies indicate that felbamate has weak inhibitory effects on binding at gamma-aminobutyric acid (GABA) receptors and benzodiazepine receptors. The monocarbamate, p-hydroxy, and 2-hydroxy metabolites of felbamate appear to contribute little, if any, to the anticonvulsant action of the drug., In vitro receptor binding studies suggest that felbamate may be an antagonist at the strychnine-insensitive glycine-recognition site of the N-methyl-D-aspartate (NMDA) receptor-ionophore complex. Antagonism of the NMDA receptor glycine binding site may block the effects of the excitatory amino acids and suppress seizure activity. Animal studies indicate that felbamate may increase the seizure threshold and may decrease seizure spread., Felbamate is an anticonvulsant used in the treatment of seizures associated with Lennox-Gastaut syndrome and complex partial seizures that are refractory to other medications. Its unique clinical profile is thought to be due to an interaction with N-methyl-D-aspartate (NMDA) receptors, resulting in decreased excitatory amino acid neurotransmission. To further characterize the interaction between felbamate and NMDA receptors, recombinant receptors expressed in Xenopus oocytes were used to investigate the subtype specificity and mechanism of action. Felbamate reduced NMDA- and glycine-induced currents most effectively at NMDA receptors composed of NR1 and NR2B subunits (IC50 = 0.93 mM), followed by NR1-2C (2.02 mM) and NR1-2A (8.56 mM) receptors. The NR1-2B-selective interaction was noncompetitive with respect to the coagonists NMDA and glycine and was not dependent on voltage. Felbamate enhanced the affinity of the NR1-2B receptor for the agonist NMDA by 3.5-fold, suggesting a similarity in mechanism to other noncompetitive antagonists such as ifenprodil. However, a point mutation at position 201 (E201R) of the epsilon2 (mouse NR2B) subunit that affects receptor sensitivity to ifenprodil, haloperidol, and protons reduced the affinity of NR1-epsilon2 receptors for felbamate by only 2-fold. Furthermore, pH had no effect on the affinity of NR1-2B receptors for felbamate. /Investigators/ suggest that felbamate interacts with a unique site on the NR2B subunit (or one formed by NR1 plus NR2B) that interacts allosterically with the NMDA/glutamate binding site. These results suggest that the unique clinical profile of felbamate is due in part to an interaction with the NR1-2B subtype of NMDA receptor., The effect of the antiepileptic drug felbamate (FBM) on high-voltage-activated Ca++ currents was studied in cortical and neostriatal neurons acutely isolated from adult rats. Patch-clamp recordings in the whole-cell configuration were performed. Ba++ ions as the charge carrier for Ca++ channels were used. In pyramidal cortical cells, FBM dose-dependently reduced high-voltage-activated Ca++ currents in all the tested neurons. At concentrations of 30 to 100 nM, FBM already produced a significant inhibition of high-voltage-activated Ca++ currents (-6/-15%). At saturating concentrations (1-3 microM), FBM-mediated inhibition averaged 44%. The responses were fully reversible. The dose-response curves revealed IC50 of 504 nM. In striatal neurons, FBM decreased the same conductances by about 28%; the threshold dose was 1 to 2 microM, with an IC50 of 18.7 microM. In both structures, the observed inhibitions were unaffected by omega-conotoxin GVIA and omega-agatoxin IVA, suggesting that N-like channels and P-Like channels were not involved in the FBM-mediated responses. In addition, when omega-conotoxin GVIA and omega-agatoxin IVA (100 nM) were coapplied, the FBM-mediated inhibition on the remaining Ca++ currents averaged 87%. The FBM responses were occluded by micromolar concentrations of nifedipine, supporting a direct interference with dihydropyridine-sensitive channels. It is concluded that the described effect of FBM might represent an efficacious mechanism for either controlling spike discharge from epileptic foci or protecting neurons from excessive Ca++ loading.
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Record name 2-PHENYL-1,3-PROPANEDIOL DICARBAMATE
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Color/Form

White powder

CAS No.

25451-15-4
Record name Felbamate
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Record name 2-phenylpropane-1,3-diyl dicarbamate
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Record name Felbamate
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Melting Point

151-153 °C, 151.5 °C
Record name Felbamate
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Record name Felbamate
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Synthesis routes and methods

Procedure details

A solution of 67 gm (0.44 moles) of 2-phenyl-1,3-propanediol, which had been dissolved in a mixture of 80 ml of acetonitrile and 65 ml of toluene at room temperature, was added to a mixture of 600 ml of dry toluene and 140 ml of chlorosulfonyl isocyanate placed in a dry reaction vessel maintained at −20° C. to −30° C. over a period of about 10 to 60 minutes. The reaction mixture was stirred for 30 to 45 minutes at about 30° C. to about 40° C. and the reaction progress monitored by high performance liquid chromatography (HPLC). Upon completion of reaction, water (1340 ml) was charged into the reaction mixture, increasing the reaction temperature to about 20° C. to about 40° C. The temperature of the reaction vessel was raised to about 45° C. to about 60° C. and the solvent distilled under vacuum until the reaction mixture was homogenous or its volume reduced to about 60 to 80 percent of the original volume of the reaction mixture. Water (670 ml) was then added to the reaction mixture, which was cooled to about 2° C. to about 5° C. and stirred for an hour at that temperature. The product was then filtered and washed with water.
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
1340 mL
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

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